3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative characterized by a 2-aminoethyl group at the N3 position and a 4-tert-butylphenyl substituent at the C5 methylidene position. Thiazolidinediones (TZDs) are a class of heterocyclic compounds widely studied for their diverse pharmacological activities, including anticancer, antiviral, and metabolic modulation .
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3/b13-10- |
InChI Key |
BDRAAOIUYHVTNF-RAXLEYEMSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-tert-butylbenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with 2-aminoethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and thiazolidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiazolidinediones
Pharmacological and Physicochemical Properties
- Selectivity and Potency: The 4-tert-butyl group in the target compound likely enhances steric interactions with hydrophobic kinase pockets compared to smaller groups like methoxy (e.g., compound in ) or ethoxy (A6355 in ). For instance, A6355 shows ERK1/2 selectivity with an IC₅₀ of 0.8 μM for melanoma cells, while the tert-butyl analog may exhibit broader kinase inhibition due to increased bulk .
- Solubility and Bioavailability: Compounds with polar substituents (e.g., 4-hydroxybenzylidene in ) exhibit lower logP values but require formulation aids (e.g., cyclodextrins in L-173 ).
- Synthetic Accessibility: The diisopropylaminoethyl analog in is synthesized in two steps with 71% yield, whereas the target compound’s tert-butyl group may necessitate more complex purification due to steric hindrance during Knoevenagel condensation .
Key Research Findings
- Anticancer Activity: Analogs like [302] (3-(2-aminoethyl)-5-(3-phenylpropylidene)-TZD) inhibit Raf/MEK/ERK and PI3K/Akt pathways at IC₅₀ values of 1.2–3.5 μM, suggesting the target compound’s tert-butyl group could improve potency .
- Antiviral Activity : CID 3087795 binds HIV-1 RT with a docking score of −5.1, highlighting the role of heteroaromatic C5 groups in viral enzyme inhibition .
- Metabolic Effects: Rosiglitazone derivatives (e.g., ) demonstrate PPARγ agonism, whereas the target compound’s aminoethyl group may favor kinase over nuclear receptor targeting .
Biological Activity
3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. Thiazolidine-2,4-diones (TZDs) are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to explore the biological activity of this specific compound through detailed research findings, case studies, and data tables.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a thiazolidine ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. Specifically, compounds similar to 3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer efficacy is attributed to several mechanisms:
-
Case Studies :
- A study on thiazolidine derivatives demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), with specific compounds showing IC50 values in the micromolar range .
- Another investigation reported that certain TZD derivatives inhibited tumor growth without adversely affecting non-cancerous cells, suggesting a targeted therapeutic approach .
Anti-inflammatory and Antioxidant Activity
Thiazolidine derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can reduce inflammatory markers and oxidative stress in various models.
- Anti-inflammatory Mechanism : The compounds modulate the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation .
- Antioxidant Activity : The antioxidant properties are linked to their ability to scavenge free radicals and reduce oxidative damage in cells .
Table 1: Summary of Biological Activities of Thiazolidine Derivatives
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | , |
| Anti-inflammatory | Modulates cytokines; inhibits inflammation | , |
| Antioxidant | Scavenges free radicals |
Research Findings
The biological evaluation of TZDs has revealed several promising findings:
- Cytotoxicity : Compounds exhibited dose-dependent cytotoxic effects against cancer cell lines with minimal toxicity to normal cells .
- Molecular Mechanisms : Investigations into the molecular mechanisms revealed alterations in the expression of Bcl-2 family proteins, indicating a shift towards pro-apoptotic signaling in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
